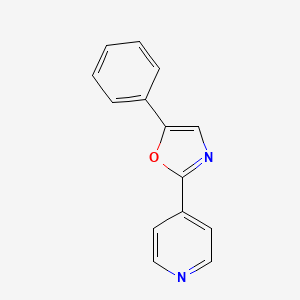
5-Phenyl-2-(4-pyridyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2-(4-pyridyl)oxazole is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-Phenyl-2-(4-pyridyl)oxazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various oxazole derivatives and their evaluation against different cancer cell lines, including prostate (PC-3) and ovarian (OVCAR-03) cancer cells. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Anti-inflammatory and Analgesic Properties
Research has shown that oxazole derivatives can possess anti-inflammatory and analgesic activities. For instance, a series of benzylidene-oxazolones demonstrated notable effects in reducing edema in animal models, outperforming traditional anti-inflammatory drugs like aspirin . Molecular docking studies have suggested that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial potential. A study reported the synthesis of various oxazole derivatives and their testing against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to or better than existing antibiotics .
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| 5 | 3.12 | 1.56 |
| 6 | 3.12 | 1.56 |
| 7 | 6.25 | 1.56 |
Agricultural Applications
The oxazole scaffold, including derivatives like this compound, has been explored for agricultural applications due to its potential as a pesticide or herbicide. The structural characteristics allow for interactions with biological targets in pests, making these compounds promising candidates for developing new agrochemicals .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the oxazole ring can significantly influence biological activity, pharmacokinetics, and toxicity profiles .
Table: Summary of Structural Modifications and Their Effects
Eigenschaften
CAS-Nummer |
74718-16-4 |
|---|---|
Molekularformel |
C14H10N2O |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-phenyl-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-10H |
InChI-Schlüssel |
HGEXVTDKVHLPRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Key on ui other cas no. |
74718-16-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















